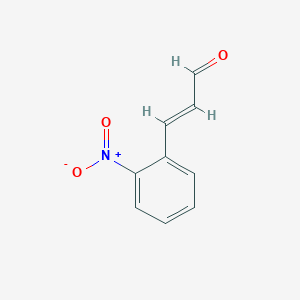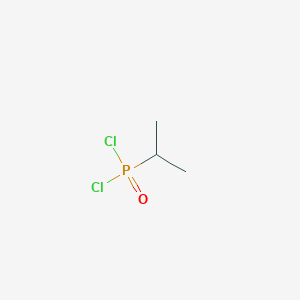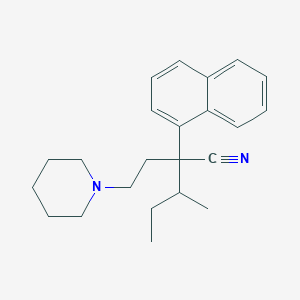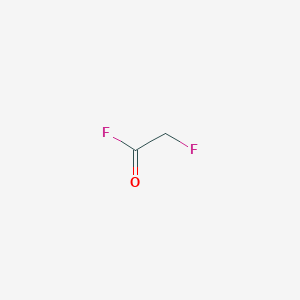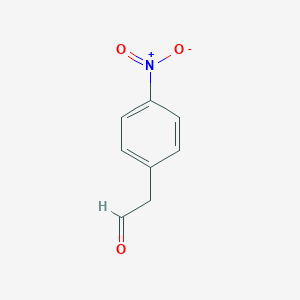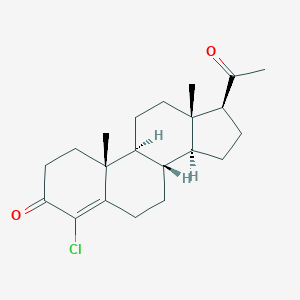
4-Chloroprogesterone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloroprogesterone is a synthetic hormone that is used in scientific research to study the effects of progesterone on the body. It is a derivative of progesterone that has been modified to make it more stable and easier to work with in laboratory settings.
Aplicaciones Científicas De Investigación
Biological Characterization of Non-Steroidal Progestins
Progesterone plays a pivotal role in women's reproductive health. Synthetic progestins like medroxyprogesterone acetate (MPA) are used in hormone replacement therapy (HRT), contraceptives, and in treating endometriosis and infertility. However, MPA binds to androgen and glucocorticoid receptors, causing side effects such as cardiovascular diseases and breast cancers. Identifying alternative progestins is clinically significant, and studies have investigated non-steroidal progestins from botanicals for their ability to activate progesterone receptor signaling (Toh et al., 2012).
Hormone Replacement Study
The Heart and Estrogen/Progestin Replacement Study (HERS) was a key study evaluating hormone replacement therapy (HRT) on cardiac events in postmenopausal women. The study revealed complex outcomes, indicating the need for more clinical trials to assess the risks and benefits of HRT, including progestin use (Wells & Herrington, 1999).
Progestins as Endocrine Disrupters
In aquatic ecosystems, progesterone and synthetic progestins from human and livestock excretion pose environmental risks. They interact with the hypothalamus-pituitary-gonad axis, affecting reproductive functions in aquatic organisms. Some progestins are very active endocrine disrupters, emphasizing the need for more research into their environmental impacts (Fent, 2015).
Glucuronidation Inhibition by Progestogens
Chlormadinone acetate (CMA), a 17-a-hydroxyprogesterone derivative, widely used in HRT, affects glucuronidation catalyzed by UDP-glucuronosyltransferases (UGTs) in the liver. This influence on UGT isoforms highlights the importance of monitoring drug interactions when CMA is co-administered with other medications (Huang et al., 2011).
Tumor Localization Using Progesterone Derivatives
Studies on progesterone-4-14C suggest that radioiodinated analogs, like 21-Iodoprogesterone, could be useful for imaging adrenal glands and associated tumors. This research indicates the potential of progesterone derivatives in medical imaging and cancer diagnosis (Counsell et al., 1968).
Propiedades
Número CAS |
1164-81-4 |
|---|---|
Nombre del producto |
4-Chloroprogesterone |
Fórmula molecular |
C21H29ClO2 |
Peso molecular |
348.9 g/mol |
Nombre IUPAC |
(8S,9S,10R,13S,14S,17S)-17-acetyl-4-chloro-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H29ClO2/c1-12(23)14-6-7-15-13-4-5-17-19(22)18(24)9-11-21(17,3)16(13)8-10-20(14,15)2/h13-16H,4-11H2,1-3H3/t13-,14+,15-,16-,20+,21+/m0/s1 |
Clave InChI |
MSWUPHPHYAFBLX-QCGOMIHKSA-N |
SMILES isomérico |
CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C(C(=O)CC[C@]34C)Cl)C |
SMILES |
CC(=O)C1CCC2C1(CCC3C2CCC4=C(C(=O)CCC34C)Cl)C |
SMILES canónico |
CC(=O)C1CCC2C1(CCC3C2CCC4=C(C(=O)CCC34C)Cl)C |
Otros números CAS |
1164-81-4 |
Sinónimos |
4-Chloropregn-4-ene-3,20-dione |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




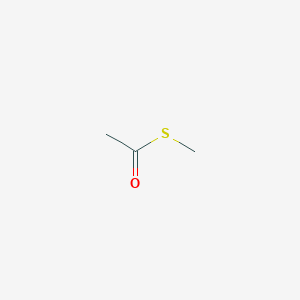
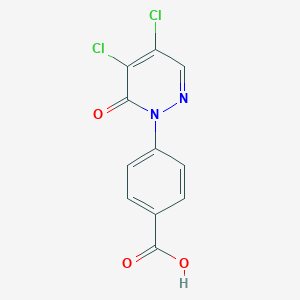
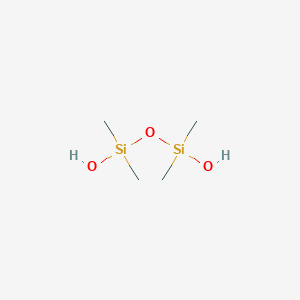
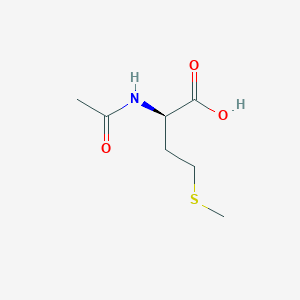
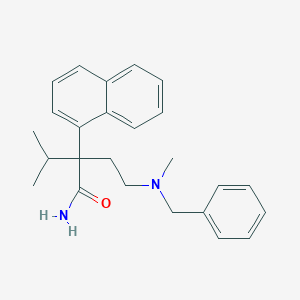
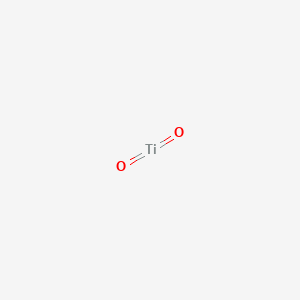
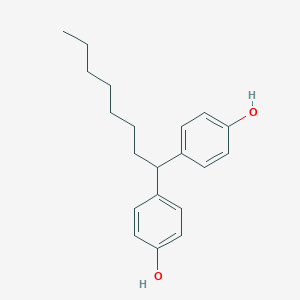
![Acetamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(2-methoxy-4-nitrophenyl)azo]phenyl]-](/img/structure/B74181.png)
